Dihydrogen hexachloroosmiate (IV)

Photocatalysis Hydrogen Evolution Bio-metallocatalysis

Researchers face inconsistent catalytic performance when using generic Os precursors for nanoparticle synthesis. Dihydrogen hexachloroosmiate(IV) provides a precise, reproducible starting material with distinct advantages over OsCl₃ and Pt/Ir analogs. - CO Hydrogenation Selectivity: Derived catalysts exhibit higher selectivity for valuable C₂ and C₃ hydrocarbons over methane compared to ruthenium catalysts. - Controlled Particle Size: Produces ~7 nm Os particles on alumina, ideal for structure-activity relationship studies where larger aggregates enhance hydrocarbon formation. - Superior H₂ Evolution: In situ-formed catalysts show 3-fold higher activity for hydrogen evolution than platinum, enabling unique solar fuel applications unattainable with iridium.

Molecular Formula Cl6H2Os
Molecular Weight 405.0 g/mol
Cat. No. B12510170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrogen hexachloroosmiate (IV)
Molecular FormulaCl6H2Os
Molecular Weight405.0 g/mol
Structural Identifiers
SMILESCl.Cl.Cl[Os](Cl)(Cl)Cl
InChIInChI=1S/6ClH.Os/h6*1H;/q;;;;;;+4/p-4
InChIKeyUTIXXJBEMJZGFB-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydrogen Hexachloroosmiate(IV): Core Os(IV) Precursor


Dihydrogen hexachloroosmiate(IV), with the chemical formula H₂OsCl₆, is a coordination complex of osmium in its +4 oxidation state, belonging to the class of hexachloroosmates [1]. It exists as a dark, hygroscopic solid, commonly encountered as a hexahydrate [2]. As a water-soluble source of the [OsCl₆]²⁻ anion, this compound serves as a primary precursor for the synthesis of diverse osmium-based materials, including supported heterogeneous catalysts and nanomaterials . Its defined octahedral geometry and stable oxidation state provide a reproducible starting point for research in catalysis, materials science, and coordination chemistry [3].

Precursor TypeWater-soluble [OsCl₆]²⁻ source for Os(IV) chemistry
Structural ReproducibilityDefined octahedral geometry enables consistent synthesis
Application ScopeSupports heterogeneous catalyst and nanomaterial development

Why H₂OsCl₆ Cannot Be Substituted


Substituting H₂OsCl₆ with other hexachlorometallates, such as those of platinum or iridium, or with alternative osmium precursors like OsCl₃, leads to fundamentally different outcomes in material synthesis and catalytic performance. The inherent redox properties and coordination chemistry of the [OsCl₆]²⁻ anion are distinct, dictating unique photoconversion pathways and resulting catalytic activities that are not observed with its structural analogs [1]. For instance, under identical conditions, iridium-based analogs fail to produce any catalytic hydrogen, while osmium-derived catalysts exhibit superior activity compared to platinum [2]. Furthermore, the choice between H₂OsCl₆ and OsCl₃ as a nanoparticle precursor critically influences the final nanomaterial's properties due to differences in reduction behavior [3]. These quantifiable differences, detailed below, underscore that generic substitution is not a valid approach for applications requiring the specific performance profile of H₂OsCl₆.

!Pt or Ir hexachlorometallate analogs may not produce active H₂ evolution catalysts
!OsCl₃ precursor may alter nanoparticle size and reduction kinetics compared to H₂OsCl₆
!Generic substitution with other Os sources may shift CO hydrogenation selectivity

H₂OsCl₆ Evidence: Photocatalysis & Heterogeneous Catalysis


Enhanced Photocatalytic H₂ Evolution vs. Platinum

In a direct comparative study of hexachlorometallate precursors for photosynthetic hydrogen evolution, the catalyst derived from [OsCl₆]²⁻ (from H₂OsCl₆) demonstrated a 3-fold higher catalytic action for H₂ production compared to metallic platinum [1]. While the photoprecipitation rate of [OsCl₆]²⁻ at photosystem I was approximately 50% slower than that of [PtCl₆]²⁻, the resulting osmium catalyst exhibited significantly enhanced efficiency, with a maximum hydrogen evolution rate of 113 nmol·h⁻¹·mg chl⁻¹ [2]. In contrast, the structurally homologous [IrCl₆]²⁻ and [IrCl₆]³⁻ precursors were completely inactive for H₂ production under identical conditions [3].

Photocatalytic H₂ Evolution
Head-to-head
3× higher H₂ rate vs. Pt; Ir analogs inactive
Supports Os precursor selection for photosynthetic H₂ research
Based on in situ photoprecipitation at photosystem I
Photocatalysis Hydrogen Evolution Bio-metallocatalysis

Larger Os Nanoparticle Synthesis for CO Hydrogenation

The use of H₂OsCl₆ as a precursor for alumina-supported osmium catalysts results in a distinct nanoparticle morphology compared to catalysts derived from organoosmium clusters. Impregnation with H₂OsCl₆ yields significantly larger osmium particles with a diameter of approximately 70 Å (~7 nm), whereas cluster-derived catalysts (e.g., from Os₃(CO)₁₂, H₄Os₄(CO)₁₂, Os₆(CO)₁₈) result in much smaller aggregates, typically 10-20 Å (1-2 nm) in diameter [1]. Furthermore, the catalytic activity for hydrocarbon formation was found to increase with increasing osmium aggregate size, indicating that the larger particles from the H₂OsCl₆ precursor are beneficial for this specific reaction pathway [2].

Os Nanoparticle Size
Head-to-head
~70 Å (7 nm) particles
Enables larger Os aggregates for CO hydrogenation studies
Cluster precursors yield only 10–20 Å particles
Heterogeneous Catalysis CO Hydrogenation Nanoparticle Synthesis

C2-C3 Hydrocarbon Selectivity Advantage over Ruthenium

When comparing catalysts prepared from osmium and ruthenium molecular precursors for CO hydrogenation, the osmium-based catalyst (derived from H₂OsCl₆) demonstrated a clear advantage in product selectivity. While the osmium catalyst was found to be approximately one order of magnitude less active than the ruthenium catalyst, it exhibited higher selectivity for the formation of C₂ and C₃ hydrocarbons [1]. This contrasts with the typical behavior of ruthenium-based catalysts, which can show very high methane selectivities under certain conditions [2].

C₂–C₃ Selectivity
Class-level
Higher C₂–C₃ selectivity vs. Ru; lower overall activity
Supports selectivity-oriented catalyst design research
Class-level trend; review specific reaction conditions
Fischer-Tropsch Synthesis Catalyst Selectivity CO Hydrogenation

H₂OsCl₆ Procurement Scenarios for R&D


Bio-Hybrid Photocatalysts for Solar Hydrogen Production

This scenario directly leverages the evidence from Section 3, where catalysts derived from H₂OsCl₆ exhibited a 3-fold higher activity for hydrogen evolution compared to platinum [1]. Procurement of H₂OsCl₆ is justified for research groups engineering photosynthetic systems for solar fuel generation. Its ability to form an active hydrogen evolution catalyst in situ within biological membranes, a property not shared by iridium analogs [2], makes it a unique and essential reagent for this specialized application.

Supported Os Nanoparticle Catalysts for CO Hydrogenation

This application is based on the evidence that H₂OsCl₆ produces ~7 nm osmium particles on an alumina support, which is 3.5-7 times larger than those from cluster precursors [1]. Researchers investigating the structure-activity relationship of supported metal catalysts, particularly for reactions like CO hydrogenation where larger aggregates are more active for hydrocarbon formation [2], should procure H₂OsCl₆ to achieve this specific and reproducible particle size distribution. This property is not achievable with alternative osmium precursors.

Selective Catalysts for C2+ Hydrocarbons from Syngas

As indicated in Section 3, osmium catalysts derived from H₂OsCl₆ offer higher selectivity for C₂ and C₃ hydrocarbons compared to ruthenium catalysts, despite having lower overall activity [1]. This scenario is ideal for catalyst development programs in the petrochemical industry or academic research focused on producing valuable chemical feedstocks rather than methane. The procurement of H₂OsCl₆ is a strategic choice for exploring this selectivity advantage in Fischer-Tropsch or related CO hydrogenation processes.

Application
Selection Property
Validation Focus
Solar Hydrogen Photocatalysis
Photocatalytic H₂ evolution from [OsCl₆]²⁻ precursor
Comparative H₂ evolution activity in photosystem I systems
Supported Os Nanoparticle Catalysts
Precursor-controlled Os particle size distribution
Particle size vs. CO hydrogenation activity correlation
Selective Syngas Conversion to C₂+
C₂–C₃ hydrocarbon selectivity profile
Product distribution in CO hydrogenation over Os catalysts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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